molecular formula C22H24N4O4S B11633508 4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11633508
M. Wt: 440.5 g/mol
InChI Key: ZHMBQJCVRLNJEJ-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a complex organic compound that features a combination of phenoxy, pyrimidinyl, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the phenoxy and pyrimidinyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 4-ethylphenol with an appropriate halogenated butanamide under basic conditions. The pyrimidinyl intermediate is prepared by reacting pyrimidine with a sulfonamide derivative. These intermediates are then coupled under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. The phenoxy and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
  • 4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
  • 4-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Uniqueness

4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C22H24N4O4S/c1-2-17-6-10-19(11-7-17)30-16-3-5-21(27)25-18-8-12-20(13-9-18)31(28,29)26-22-23-14-4-15-24-22/h4,6-15H,2-3,5,16H2,1H3,(H,25,27)(H,23,24,26)

InChI Key

ZHMBQJCVRLNJEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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